Cas no 1214741-22-6 ((2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde)

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde
- (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde
- SCHEMBL13457132
- 1214741-22-6
- (R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde
-
- インチ: InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1
- InChIKey: SXRZNXUNGTUSRG-ZETCQYMHSA-N
- ほほえんだ: C=CC1(CCC(=O)N1)C=O
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500MG |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 500MG |
¥ 5,900.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-250.0mg |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 250.0mg |
¥3543.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-1.0g |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 1.0g |
¥8850.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-250MG |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 250MG |
¥ 3,544.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-100mg |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 100mg |
¥2217.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500mg |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 500mg |
¥5900.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-100.0mg |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 100.0mg |
¥2217.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-500.0mg |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 500.0mg |
¥5900.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513297-500mg |
(2R)-2-Ethenyl-5-oxo-2-pyrrolidinecarboxaldehyde |
1214741-22-6 | 98% | 500mg |
¥9905.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0300-5G |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
1214741-22-6 | 95% | 5g |
¥ 26,551.00 | 2023-03-15 |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehydeに関する追加情報
Introduction to (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde (CAS No. 1214741-22-6)
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde, identified by its CAS number 1214741-22-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's stereochemistry, particularly the (2R) configuration, plays a crucial role in its biological activity and interactions with biological targets.
The< strong>pyrrolidine core of (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde is a key feature that contributes to its pharmacological properties. Pyrrolidine derivatives are widely recognized for their versatility in medicinal chemistry, often serving as scaffolds for drugs targeting various diseases. The presence of an aldehyde group at the 2-position and an ethenyl side chain at the 2-position further enhances the compound's potential as a bioactive molecule. These structural elements enable diverse chemical modifications, making it a valuable building block for synthetic chemists.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to human health. (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde has been explored as a potential inhibitor of pyruvate dehydrogenase (PDH), an enzyme critical for energy metabolism. PDH plays a pivotal role in converting pyruvate to acetyl-CoA, a key step in cellular respiration. Inhibitors of PDH have shown promise in treating metabolic disorders and cancer by modulating energy production in cells.
Moreover, the< strong>aldehyde functionality in (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities. Aldehydes are versatile intermediates in organic synthesis and can be transformed into various functional groups such as carboxylic acids, esters, and amides. This flexibility makes the compound a valuable tool for medicinal chemists seeking to develop novel drug candidates.
The< strong>stereochemical purity of (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde is another critical aspect that influences its pharmacological properties. Enantiomeric purity is essential in drug development, as different enantiomers of a molecule can exhibit distinct biological activities. The (R) configuration at the 2-position of the pyrrolidine ring contributes to the compound's specific interactions with biological targets, enhancing its efficacy and selectivity.
Recent studies have highlighted the importance of< strong>structure-based drug design in developing novel therapeutics. Computational methods such as molecular docking and virtual screening have been employed to identify potential drug candidates with high affinity for biological targets. (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde has been used as a ligand in these studies to explore its interactions with enzymes and receptors relevant to human diseases.
The< strong>synthetic accessibility of (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde also contributes to its appeal in pharmaceutical research. The compound can be synthesized through well-established organic reactions, making it readily available for further chemical modifications. This accessibility allows researchers to rapidly explore new derivatives and optimize their properties for therapeutic applications.
In conclusion, (2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde (CAS No. 1214741-22-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the pyrrolidine core, aldehyde functionality, and stereochemical purity, make it a valuable tool for developing novel therapeutic agents. The compound's potential applications in targeting enzymes involved in metabolic pathways highlight its importance in addressing various human health challenges.
1214741-22-6 ((2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde) 関連製品
- 1206993-02-3(2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)
- 1805281-04-2(Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate)
- 164933-89-5(1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid)
- 946363-70-8(1-(3-chlorophenyl)methyl-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1803818-62-3(2,6-Dimethoxy-3-iodomandelic acid)
- 898412-69-6(1-(2,5-dimethylphenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2229512-23-4(1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol)
- 2304583-84-2(8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine)
- 342413-37-0(5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione)
- 2138048-25-4(3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol)
